

# "spectroscopic data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

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## Compound of Interest

Compound Name: 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Cat. No.: B1387939

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An In-depth Technical Guide to the Spectroscopic Data of **2-Fluoro-1,3-bis(trifluoromethyl)benzene**

**Authored by: A Senior Application Scientist**

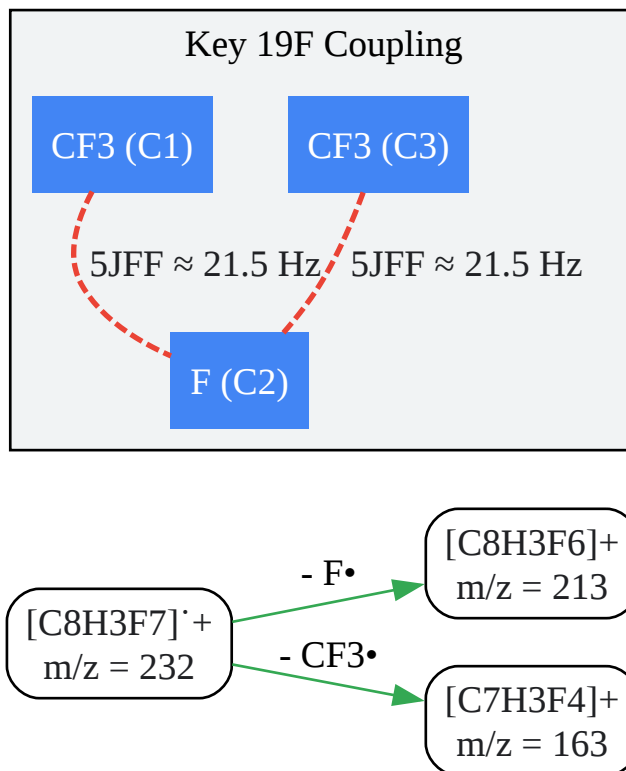
## Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of highly fluorinated organic compounds is paramount. **2-Fluoro-1,3-bis(trifluoromethyl)benzene** is a key building block whose utility is defined by the specific arrangement of its fluorine substituents. These substituents dramatically influence the molecule's electronic properties, reactivity, and conformational behavior. A comprehensive understanding of its spectroscopic signature is therefore not merely academic but essential for quality control, reaction monitoring, and rational molecular design.

This guide provides an in-depth analysis of the key spectroscopic data for **2-Fluoro-1,3-bis(trifluoromethyl)benzene** (C<sub>8</sub>H<sub>3</sub>F<sub>7</sub>). We will dissect its Nuclear Magnetic Resonance (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The focus will be on not just presenting the data, but explaining the underlying principles and structural correlations, offering field-proven insights into the causality behind the observed spectral features.

## Molecular Structure and Spectroscopic Implications

The substitution pattern of **2-Fluoro-1,3-bis(trifluoromethyl)benzene** dictates its spectral complexity. The molecule possesses a  $C_s$  plane of symmetry, rendering the two trifluoromethyl groups chemically equivalent. However, all three aromatic protons and the four associated aromatic carbons are chemically distinct. This asymmetry is the key to interpreting the complex spin-spin coupling networks observed in its NMR spectra.



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